N-(4-(3-((2-methoxy-5-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-(3-((2-methoxy-5-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a complex arrangement of functional groups, including a thiazole ring, a furan ring, and an amide linkage, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((2-methoxy-5-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a furan boronic acid derivative and a halogenated thiazole intermediate.
Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between the carboxylic acid group of the furan ring and the amine group of the thiazole derivative, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-((2-methoxy-5-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups on the phenyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the amide linkage can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiazole and furan rings can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nitrating agents like nitric acid (HNO3) for nitration.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from the methoxy and methyl groups.
Reduction: Conversion of the amide group to an amine.
Substitution: Introduction of halogen, nitro, or other substituents onto the thiazole or furan rings.
Scientific Research Applications
N-(4-(3-((2-methoxy-5-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(3-((2-methoxy-5-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by mimicking the substrate or by binding to a regulatory site, thereby altering the enzyme’s conformation and function.
Comparison with Similar Compounds
Similar Compounds
N-(4-(3-((2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
N-(4-(3-((2-methoxy-5-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring, potentially altering its electronic properties and interactions with biological targets.
Uniqueness
N-(4-(3-((2-methoxy-5-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both thiazole and furan rings, along with the amide linkage, allows for versatile interactions in chemical reactions and biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-12-5-7-15(25-2)14(10-12)21-17(23)8-6-13-11-27-19(20-13)22-18(24)16-4-3-9-26-16/h3-5,7,9-11H,6,8H2,1-2H3,(H,21,23)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGDIHVLXOFQBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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